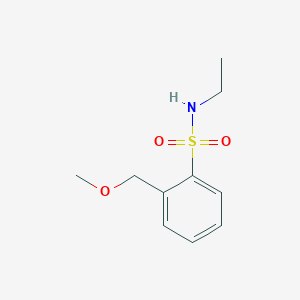
5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of structural analogues of a beta-lactam antibiotic that might be effective against bacterial resistant strains .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
Research has delved into the structural and spectral characteristics of biologically significant pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies involved a combined experimental and theoretical approach, using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. The research aimed to understand the molecular structure, vibrational spectra, and electronic transitions within the molecule (Viveka et al., 2016).
Synthesis and Transformations
Studies have also been conducted on the synthesis and transformations of pyrazole-based compounds. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized and used for further chemical transformations. These transformations involved introducing highly basic aliphatic amines into the oxazole ring, showcasing the chemical versatility of these compounds (Prokopenko et al., 2010).
Biological Applications
In the realm of pharmacology, pyrazole derivatives have been studied for their interaction with bacterial DNA gyrase, revealing insights into their potential as drug molecules. This includes synthesis, characterization, and biological testing against standard bacterial and fungal strains. The antimicrobial activities observed were in alignment with the docking results, demonstrating the pharmaceutical relevance of these compounds (Shubhangi et al., 2019).
Coordination Chemistry and Crystal Structures
Research has been dedicated to synthesizing and characterizing novel pyrazole-dicarboxylate acid derivatives, exploring their coordination and chelation properties with metal ions like CuII and CoII. These studies are significant for understanding the structural aspects of these complexes and their potential applications in fields like material science and catalysis (Radi et al., 2015).
Solid-State Properties
The solid-state properties of pyrazole-4-carboxylic acids have been a subject of interest, particularly their structure and dynamic properties. This includes investigations into polymorphism, solid-state proton transfer, and tautomerism, contributing to our understanding of the physical and chemical behaviors of these compounds in the solid state (Infantes et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally related to mesalazine , a drug used to treat mild to moderate active ulcerative colitis . Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 .
Mode of Action
A study on structural analogues of a beta-lactam antibiotic, which includes a similar dimethylcarbamoyl group, showed that some of these compounds had stronger antibacterial activity . The study also suggested that these compounds might inhibit enzymes like urease and alpha-amylase .
Biochemical Pathways
Related compounds like mesalazine have been shown to affect pathways related to inflammation and oxidative stress .
Pharmacokinetics
These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Related compounds have been shown to have antimicrobial effects .
Eigenschaften
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-10(2)7(12)6-5(8(13)14)4-9-11(6)3/h4H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQCYMXCQLLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)

![N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide](/img/structure/B2423832.png)
![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)

![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)
![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)



![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)


